Benz[a]anthracen-7-ol
Description
Benz[a]anthracen-7-ol is a hydroxylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a fused four-ring structure. The hydroxyl group at the 7-position significantly influences its physicochemical properties, including solubility, reactivity, and biological activity. Hydroxylated PAHs are of interest due to their roles in environmental chemistry, pharmacology, and materials science.
Properties
CAS No. |
28186-96-1 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-7-ol |
InChI |
InChI=1S/C18H12O/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H |
InChI Key |
OUYRHARBBPTNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracen-7-ol typically involves the hydroxylation of benz[a]anthraceneFor instance, metal-catalyzed reactions with alkynes have been reported as effective methods for constructing anthracene frameworks .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Benz[a]anthracen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the aromatic rings, leading to partially or fully hydrogenated products.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often facilitated by acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can exhibit different physical and chemical properties.
Scientific Research Applications
Benz[a]anthracen-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in carcinogenesis and as a model compound in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz[a]anthracen-7-ol involves its interaction with cellular components, leading to various biological effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through metabolic activation, often involving enzymes such as cytochrome P450 .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural features and properties of Benz[a]anthracen-7-ol with similar compounds:
Key Observations :
- Solubility: The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups enhance water solubility compared to non-polar derivatives like 7,12-dimethylbenz[a]anthracene .
- Reactivity : The thiol (-SH) group in Benz[a]anthracene-7-thiol enables disulfide bond formation, unlike the hydroxyl group in this compound .
- Optical Properties : Ketone derivatives (e.g., 7H-Benz[de]anthracen-7-one) exhibit strong UV absorption and fluorescence, which are modulated by solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
